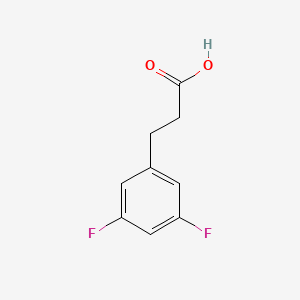

3-(3,5-Difluorophenyl)propionic acid

Descripción

Historical Context and Discovery Timeline

The development of this compound can be traced through the broader historical evolution of fluorinated organic compounds and propionic acid derivatives. The foundation for understanding this compound begins with the discovery of propionic acid itself, which was first described in 1844 by Johann Gottlieb, who identified it among the degradation products of sugar. Over subsequent years, various chemists produced propionic acid through different methodologies, though initially without recognizing they were synthesizing the same fundamental compound. The definitive characterization came in 1847 when French chemist Jean-Baptiste Dumas established the unified identity of these acids, coining the term "propionic acid" from the Greek words πρῶτος meaning "first" and πίων meaning "fat," reflecting its status as the smallest carboxylic acid exhibiting fatty acid properties such as forming oily layers when salted from water and producing soapy potassium salts.

The specific development of fluorinated derivatives, including this compound, emerged significantly later as part of the pharmaceutical industry's systematic exploration of fluorinated compounds. Database records indicate that this compound was first catalogued in chemical databases in 2005, with continuous updates reflecting ongoing research interest. The compound's development paralleled the broader recognition of fluorine's unique properties in medicinal chemistry, particularly its ability to modulate molecular properties without dramatically altering size compared to hydrogen substitution.

Research into fluorinated aromatic compounds gained momentum during the mid-to-late twentieth century, driven by pharmaceutical applications. The discovery timeline for related fluorinated compounds provides context for understanding this compound's development. For instance, diflunisal, a related compound featuring a 5-(2,4-difluorophenyl)-salicylic acid structure, was discovered through extensive chemical and pharmacological studies conducted from 1962 to 1971. This research demonstrated the enhanced potency, improved tolerance, and longer duration of action achievable through strategic fluorination, establishing precedent for the development of other fluorinated carboxylic acid derivatives.

Structural Significance of Fluorine Substituents

The molecular structure of this compound, with molecular formula C₉H₈F₂O₂ and molecular weight 186.16 grams per mole, features two fluorine atoms positioned at the meta positions (3,5) of the phenyl ring. This specific substitution pattern creates distinct electronic and steric effects that fundamentally alter the compound's properties compared to the unsubstituted parent compound. The strategic placement of fluorine atoms at the 3,5-positions represents an optimal configuration for achieving desired electronic effects while minimizing steric hindrance.

Fluorine's unique properties stem from its position as the most electronegative element, creating strong carbon-fluorine bonds while maintaining minimal steric bulk due to its small atomic radius. The introduction of fluorine into phenylalanine and related aromatic compounds can modulate acidity, basicity, hydrophobicity, geometry, conformation, and reactivity. In the case of this compound, the fluorine substituents function as electron-withdrawing groups, increasing the acidity of the carboxylic acid group through inductive effects. Research indicates that fluorine substitution consistently lowers acid dissociation constant values compared to methoxy- or hydroxyl-containing analogues, with fluorinated derivatives exhibiting enhanced acidity properties.

The electronic effects of the 3,5-difluoro substitution pattern extend beyond simple inductive withdrawal. The meta positioning creates a balanced electronic environment that avoids the strong ortho effects that could lead to intramolecular interactions or steric clashes. This positioning allows for optimal electronic communication between the fluorine atoms and the carboxylic acid functionality while maintaining structural stability. Studies of similar compounds demonstrate that meta-fluorine substitution reduces steric hindrance near the carboxylic acid group compared to ortho-substituted derivatives, while still providing significant electron-withdrawing effects that enhance binding affinities in receptor-ligand interactions.

The physical properties resulting from this structural arrangement include a melting point of 60°C and specific optical and spectroscopic characteristics. The compound's stability under various conditions reflects the strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry. This stability, combined with the electronic effects of fluorination, makes this compound particularly valuable as an intermediate in pharmaceutical synthesis where robust, electronically-tuned building blocks are required.

Industrial and Academic Relevance

The industrial significance of this compound extends across multiple sectors, with pharmaceutical applications representing the primary area of commercial interest. The compound functions as a crucial intermediate in pharmaceutical synthesis, particularly in the development of fluorinated therapeutic agents where the unique properties imparted by the fluorine substituents enhance drug efficacy and metabolic stability. Industrial applications leverage the compound's role as a building block for more complex pharmaceutical molecules, where the pre-installed fluorine atoms provide desired electronic properties without requiring late-stage fluorination reactions that can be challenging and expensive.

Academic research has focused extensively on the synthesis methodologies for preparing this compound and related compounds. Studies have developed various synthetic approaches, including catalytic hydrogenation of corresponding cinnamic acid derivatives and Knoevenagel condensation reactions with subsequent transformations. Research published in Nature Scientific Reports has described methodology for synthesizing propanoic acid derivatives through five-step processes involving aldehydes, Meldrum's acid, and subsequent reduction and hydrolysis steps, achieving yields ranging from 11 to 67 percent depending on substrate and conditions.

The compound's relevance in fluorination chemistry research has grown significantly, with studies examining novel fluorination methodologies that could improve synthetic access to such molecules. Recent research has explored nitromethane-enabled fluorination of styrenes and arenes, providing general approaches to fluoroesterification with broad scope including phenylpropionic acid derivatives. These methodological advances reflect the ongoing academic interest in developing more efficient and environmentally sustainable routes to fluorinated compounds.

Research applications extend into structure-activity relationship studies where this compound serves as a model compound for understanding how fluorine substitution patterns affect biological activity. Studies comparing different substitution patterns demonstrate that the 3,5-difluoro arrangement provides distinct advantages over other fluorination patterns, including optimal balance of electronic effects and minimal steric interference. This research contributes to the broader understanding of fluorine's role in medicinal chemistry and guides the design of new therapeutic agents.

The following table summarizes key structural and comparative data for this compound relative to related compounds:

| Property | This compound | 3-(3,5-Dimethoxyphenyl)propionic acid | 3-(p-Hydroxyphenyl)propionic acid |

|---|---|---|---|

| Molecular Formula | C₉H₈F₂O₂ | C₁₂H₁₆O₅ | C₉H₁₀O₃ |

| Molecular Weight | 186.16 | 240.25 | 166.17 |

| Melting Point | 60°C | 99°C | Not specified |

| Substitution Effect | Electron-withdrawing | Electron-donating | Mixed effects |

| Acidity Enhancement | High | Low | Moderate |

| LogP (Predicted) | ~2.5 | ~1.8 | ~0.9 |

Academic interest in fluorinated compounds continues to expand, driven by their applications in positron emission tomography imaging, where fluorine-18 labeled derivatives provide valuable diagnostic tools. The structural framework of this compound makes it a suitable precursor for developing such imaging agents, contributing to its relevance in both pharmaceutical and diagnostic applications. This dual utility exemplifies the compound's significance across multiple research domains and industrial applications.

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAKANGUQMVTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394859 | |

| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-24-2 | |

| Record name | 3-(3,5-DIFLUOROPHENYL)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-Difluorophenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrogenation of 3,5-Difluorocinnamic Acid

One common approach is the catalytic hydrogenation of 3,5-difluorocinnamic acid to yield 3-(3,5-difluorophenyl)propionic acid. This method involves:

- Dissolving 3,5-difluorocinnamic acid in ethanol or a suitable solvent.

- Adding a catalyst such as 10% palladium on activated carbon.

- Hydrogenating under atmospheric pressure for several hours (typically 3 hours).

- Filtering the catalyst and evaporating the solvent to obtain crude this compound.

- Purifying the product by recrystallization or chromatography.

This method is efficient and widely used due to its straightforward conditions and good yields.

Friedel-Crafts Acylation and Subsequent Transformations

Another approach involves the preparation of 3-(3,5-difluorophenyl)propionyl chloride via reaction of the acid with thionyl chloride, followed by Friedel-Crafts acylation using aluminum chloride as a catalyst. The steps include:

- Conversion of this compound to the corresponding acid chloride by reaction with thionyl chloride at elevated temperature (~110 °C) for 2 hours.

- Addition of the acid chloride dropwise to a suspension of aluminum chloride in carbon disulfide.

- Refluxing the mixture for 2 hours to effect acylation.

- Work-up and recrystallization to isolate the desired product.

This method is useful for synthesizing related ketone derivatives but can be adapted for propionic acid preparation with appropriate modifications.

Catalytic Addition Using Phosphoric Acid

Phosphoric acid has been reported as a catalyst for the synthesis of 3,3-diarylpropionic acids, which can be adapted for fluorinated analogs. The process involves:

- Reacting substituted cinnamic acids with aromatic compounds in the presence of phosphoric acid.

- Heating or refluxing the mixture to promote addition reactions.

- Subsequent hydrogenation to saturate the double bond and hydrolysis to yield the propionic acid.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Difluorophenyl)propionic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylates, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

3-(3,5-Difluorophenyl)propionic acid has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 3-(3,5-Difluorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparación Con Compuestos Similares

Key Observations :

- Fluorine vs. Methoxy Substitution : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, enhancing acidity compared to methoxy-substituted analogs (e.g., 3-(3,5-Dimethoxyphenyl)propionic acid, pKa likely lower) .

- Melting Points : Fluorinated derivatives generally exhibit lower melting points than methoxy-substituted analogs due to reduced hydrogen-bonding capacity (e.g., 60°C vs. 99°C for 3,5-diF vs. 3,5-diOMe) .

Crystallographic and Hydrogen-Bonding Behavior

- This compound: Limited crystallographic data, but fluorinated phenylpropanoic acids typically form dimeric structures via O–H···O hydrogen bonds between carboxylic groups. Fluorine’s small size may allow closer packing .

- 3-(3,5-Dimethoxyphenyl)propionic Acid : Crystal structures (e.g., Acta Crystallogr. Sect. C, 1995) reveal extended hydrogen-bonding networks involving methoxy oxygen atoms, creating layered frameworks .

- 3-(p-Hydroxyphenyl)propionic Acid: Forms stronger intermolecular O–H···O bonds due to the phenolic –OH group, leading to higher thermal stability .

Actividad Biológica

3-(3,5-Difluorophenyl)propionic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHFO

- Molecular Weight : Approximately 182.16 g/mol

- Structure : The compound features a propionic acid moiety attached to a difluorophenyl group, which significantly influences its reactivity and biological interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the following areas:

- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

- Analgesic Properties : Its potential as an analgesic has been explored, with preliminary data indicating efficacy in pain relief.

- Neuroprotective Effects : Some studies have suggested neuroprotective properties that may be beneficial in neurodegenerative diseases .

The biological activities of this compound are believed to be mediated through various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the production of pro-inflammatory cytokines, thus reducing inflammation.

- Interaction with Receptors : It has been noted for its interactions with specific receptors involved in pain perception and inflammatory responses.

Table 1: Summary of Biological Activities and Findings

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that allow for high purity and yield. Its derivatives have been explored for enhanced biological activities or different therapeutic applications.

Table 2: Comparison of Structural Analogues

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Cyano-3-(3,5-difluorophenyl)propionic acid | CHFNO | Contains a cyano group; significant biological activity reported. |

| 3-(4-Methylphenyl)propionic acid | CHO | Lacks fluorine but shares similar propionic structure; used as a reference compound. |

Q & A

Q. Key Parameters :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (Step 1) |

| Yield | 65–75% |

| Melting Point | 60°C (lit. 60–62°C) |

How can researchers confirm the structural identity and purity of this compound?

Q. Basic Analytical Workflow

Q. Purity Thresholds :

| Method | Acceptable Purity |

|---|---|

| HPLC | ≥98% |

| Elemental Analysis | C: 57.8%, H: 4.3% |

What safety precautions are necessary when handling this compound?

Q. Basic Safety Guidelines

- Hazard Codes : H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .

- PPE Requirements :

- Nitrile gloves, lab coat, and safety goggles.

- Use in a fume hood for powder handling.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Q. Storage :

| Condition | Recommendation |

|---|---|

| Temperature | 2–8°C (desiccated) |

| Incompatible Agents | Strong oxidizers |

What strategies are effective for analyzing environmental samples for traces of this compound?

Q. Advanced Environmental Detection

- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges, eluted with methanol .

- Instrumentation : LC-MS/MS with negative-ion electrospray ionization (ESI⁻).

- Column : Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

- LOD/LOQ : 0.1 ng/L and 0.3 ng/L, respectively .

Q. Challenges :

- Matrix effects from co-eluting perfluoroalkyl substances (PFAS) require isotopic dilution (e.g., ¹³C-labeled internal standards) .

How does the introduction of fluorine atoms at the 3,5 positions affect the compound's reactivity in organic synthesis?

Q. Advanced Mechanistic Insights

- Electronic Effects : Fluorine’s electron-withdrawing nature increases the acidity of the propionic acid group (pKa ~2.8 vs. ~4.8 for non-fluorinated analog) .

- Applications :

- Pharmaceutical Intermediates : Used in synthesizing piperazine derivatives (e.g., patent EP2023/025 on kinase inhibitors) .

- Heterocyclic Synthesis : Reacts with hydrazines to form pyrazole-4-carboxaldehydes (e.g., 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carboxaldehyde) .

Q. Reactivity Table :

| Reaction Partner | Product | Yield |

|---|---|---|

| Hydrazine | Pyrazole derivative | 82% |

| Thionyl chloride | Acyl chloride intermediate | 95% |

What are the challenges in interpreting toxicological data for fluorinated organic acids like this compound?

Q. Advanced Data Interpretation

- Contradictory Findings :

- In Vitro : Shows low cytotoxicity (IC50 >100 µM in HEK293 cells).

- In Vivo : Bioaccumulation potential (log Kow 2.1) raises concerns about chronic exposure .

- Regulatory Gaps : ECHA classifies similar PFAS as SVHCs (Substances of Very High Concern), but specific data for this compound is limited .

Q. Recommendations :

- Use read-across approaches with structurally related PFAS (e.g., perfluorobutane sulfonic acid) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.